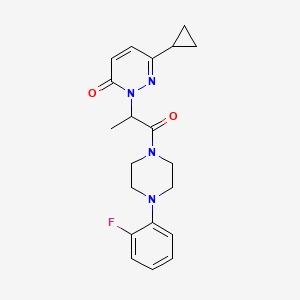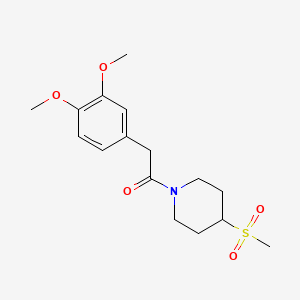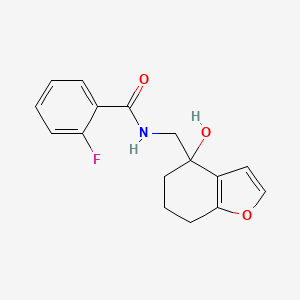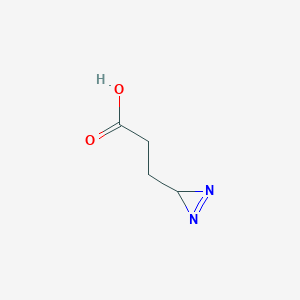
6-cyclopropyl-2-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-cyclopropyl-2-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C20H23FN4O2 and its molecular weight is 370.428. The purity is usually 95%.
BenchChem offers high-quality 6-cyclopropyl-2-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-cyclopropyl-2-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photostability and Photochemistry
Research by Mella, Fasani, and Albini (2001) on a closely related compound, ciprofloxacin, elucidates the photostability and photochemical behavior of fluoroquinolones in aqueous solutions. Their study demonstrates the complex interactions of fluoroquinolones with light, revealing low-efficiency substitution reactions and the impact of environmental conditions on these processes. Such investigations are crucial for understanding the stability and degradation pathways of pharmaceutical compounds under various storage conditions and environmental exposures (Mella, Fasani, & Albini, 2001).
Antimicrobial Properties
Patel, Patel, and Chauhan (2007) have synthesized amide derivatives of quinolone, exploring their antimicrobial properties against various strains of bacteria and fungi. Their research aims to enhance the antibacterial and antifungal efficacy of quinolone derivatives through structural modifications, offering potential new treatments for infectious diseases (Patel, Patel, & Chauhan, 2007).
Antitubercular Properties
Sriram, Yogeeswari, and Reddy (2006) developed pyrazinamide Mannich bases and evaluated their antitubercular properties. Their study highlights the importance of structural modifications in enhancing the efficacy of compounds against Mycobacterium tuberculosis, contributing to the development of new antitubercular agents (Sriram, Yogeeswari, & Reddy, 2006).
Antinociceptive Activity
Gokçe, Doğruer, and Şahin (2001) investigated the antinociceptive activity of 3-pyridazinone derivatives, identifying compounds with significant pain-relieving properties. Such research contributes to the discovery of new analgesics with potential applications in pain management (Gokçe, Doğruer, & Şahin, 2001).
Synthesis and Antimicrobial Study
Patel and Patel (2010) focused on synthesizing fluoroquinolone-based 4-thiazolidinones and evaluating their antimicrobial activities. Their work emphasizes the role of fluoroquinolone derivatives in developing new antimicrobial agents, which could lead to innovative treatments for bacterial infections (Patel & Patel, 2010).
Propriétés
IUPAC Name |
6-cyclopropyl-2-[1-[4-(2-fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O2/c1-14(25-19(26)9-8-17(22-25)15-6-7-15)20(27)24-12-10-23(11-13-24)18-5-3-2-4-16(18)21/h2-5,8-9,14-15H,6-7,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNHTQYOARRUSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=CC=C2F)N3C(=O)C=CC(=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyclopropyl-2-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~5~-(3-bromophenyl)-3-[1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2864887.png)
![N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2864890.png)

![7-isopentyl-1-isopropyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2864894.png)

![N-{3-[5-(4-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2864897.png)
![1-(3-chloro-4-methylphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2864899.png)
![Ethyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-3-carboxylate](/img/structure/B2864900.png)
![1-(2-fluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2864901.png)

![S-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]-5-hydroxy-3-(thiophen-3-yl)pentane-1-sulfonamido](/img/structure/B2864903.png)
![(Z)-4-cyano-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2864904.png)

![Tert-butyl 3-[(6-chloropyridazine-3-carbonyl)-methylamino]azetidine-1-carboxylate](/img/structure/B2864906.png)